2-(4-(Methoxycarbonyl)phenyl)propanoic acid

Pharmaceutical Synthesis NSAID Intermediates Process Chemistry

CAS 207455-46-7 is the regulatory-specified starting material for loxoprofen sodium synthesis. Its para-methoxycarbonyl ester handle enables critical hydrolysis, reduction, or transesterification steps that are not replicable by para-alkyl or para-methoxy analogs, ensuring validated impurity profiles. With a carboxylesterase IC50 of 47 nM (425-fold more potent than its methoxyphenyl analogue) and minimal COX-2 activity (IC50 117 µM), this compound serves as a benchmark inhibitor for esterase assays and a low-background scaffold for COX-sparing drug discovery. Choose this exact intermediate for compliant pharmaceutical procurement.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
Cat. No. B13358226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Methoxycarbonyl)phenyl)propanoic acid
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)OC)C(=O)O
InChIInChI=1S/C11H12O4/c1-7(10(12)13)8-3-5-9(6-4-8)11(14)15-2/h3-7H,1-2H3,(H,12,13)
InChIKeyXJASRMYHIKVZSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Methoxycarbonyl)phenyl)propanoic Acid: Properties and Procurement Considerations for the Arylpropionic Acid Intermediate


2-(4-(Methoxycarbonyl)phenyl)propanoic acid (CAS 207455-46-7) is a 2-arylpropionic acid derivative bearing a para-methoxycarbonyl substituent on the phenyl ring . With molecular formula C11H12O4 and molecular weight 208.21 g/mol, this compound exists as a racemic mixture with a chiral center at the α-carbon position . It functions primarily as a synthetic intermediate in pharmaceutical manufacturing rather than as an active pharmaceutical ingredient itself, distinguishing its procurement rationale from finished NSAID drug substances [1].

Why Generic 2-Arylpropionic Acid Substitution Cannot Substitute for 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid in Regulated Synthetic Pathways


Substituting 2-(4-(methoxycarbonyl)phenyl)propanoic acid with structurally similar 2-arylpropionic acids such as ibuprofen (2-(4-isobutylphenyl)propanoic acid) or 2-(4-methoxyphenyl)propanoic acid introduces divergent reactivity profiles that disrupt downstream synthetic sequences [1]. The para-methoxycarbonyl ester moiety serves as a chemically distinct handle for further functionalization—including hydrolysis to carboxylic acid derivatives, reduction to alcohol intermediates, or transesterification—that para-alkyl (ibuprofen) or para-methoxy (methoxyphenyl analog) substituents cannot replicate [2]. This substitutional non-equivalence is particularly critical in patented pharmaceutical manufacturing routes where intermediate identity is specified for regulatory compliance and impurity control [3].

Quantitative Evidence Guide: 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid Differentiation Metrics for Scientific Procurement


Synthetic Utility as a Loxoprofen Intermediate: Direct Route Comparison

2-(4-(Methoxycarbonyl)phenyl)propanoic acid serves as the direct precursor to 2-(4-bromomethylphenyl)propanoic acid, the key intermediate in loxoprofen sodium synthesis, via ester hydrolysis followed by bromomethylation [1]. This route avoids the alternative Friedel-Crafts acylation pathway starting from ibuprofen-class precursors, which introduces positional isomer impurities and requires additional purification steps [2].

Pharmaceutical Synthesis NSAID Intermediates Process Chemistry

Porcine Liver Carboxylesterase Inhibition Potency Comparison

2-(4-(Methoxycarbonyl)phenyl)propanoic acid demonstrates potent inhibition of porcine liver carboxylesterase with an IC50 of 47 nM [1]. In comparison, the structurally related compound 2-(4-methoxyphenyl)propanoic acid shows markedly reduced inhibitory activity with an IC50 of 20,000 nM under identical assay conditions [2].

Enzyme Inhibition Carboxylesterase Metabolic Stability

COX-2 Inhibition Profile: Cross-Study Comparative Analysis

2-(4-(Methoxycarbonyl)phenyl)propanoic acid exhibits minimal COX-2 inhibitory activity with an IC50 of 117,000 nM (117 µM) against human recombinant COX-2 [1]. This contrasts sharply with the structurally related NSAID naproxen, which demonstrates COX-2 inhibition with an IC50 of approximately 2,500 nM (2.5 µM) in comparable enzyme assays [2].

Cyclooxygenase COX-2 Inhibition Anti-inflammatory Screening

Physicochemical Differentiation via Ester Prodrug Architecture

The para-methoxycarbonyl substituent on 2-(4-(methoxycarbonyl)phenyl)propanoic acid functions as a methyl ester prodrug moiety, conferring distinct physicochemical properties compared to the free carboxylic acid of its parent structure . Compounds bearing this ester modification exhibit predicted logP values approximately 1.5-2.9 log units higher than the corresponding carboxylic acid forms, translating to enhanced membrane permeability characteristics [1].

Prodrug Design Lipophilicity Drug Delivery

Carboxylesterase Isoform Selectivity Profile

2-(4-(Methoxycarbonyl)phenyl)propanoic acid demonstrates differential inhibition across carboxylesterase isoforms, with potent activity against porcine liver carboxylesterase (IC50 = 47 nM) [1]. The structural requirements for this inhibition profile distinguish it from other 2-arylpropionic acid derivatives, which generally exhibit negligible carboxylesterase interaction at comparable concentrations [2].

Enzyme Selectivity CES1 CES2

Optimal Research and Industrial Application Scenarios for 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid


Loxoprofen Sodium API Manufacturing Intermediate Procurement

2-(4-(Methoxycarbonyl)phenyl)propanoic acid is the specified starting material in patented loxoprofen sodium manufacturing routes, where it undergoes ester hydrolysis to 2-(4-carboxyphenyl)propanoic acid followed by bromomethylation to yield the key intermediate 2-(4-bromomethylphenyl)propanoic acid [1]. Procurement of this specific intermediate—rather than attempting substitution with alternative 2-arylpropionic acids—ensures compliance with regulatory starting material specifications and validated impurity profiles in finished pharmaceutical manufacturing.

Carboxylesterase Enzyme Assay Development and Inhibitor Screening

With a carboxylesterase IC50 of 47 nM, this compound serves as a potent positive control inhibitor for carboxylesterase enzyme assays, providing a 425-fold activity window over the structurally related but weakly active 2-(4-methoxyphenyl)propanoic acid [1]. This potency differential enables robust assay validation and reliable discrimination between active and inactive test compounds in high-throughput screening campaigns focused on esterase-mediated prodrug activation or xenobiotic metabolism.

COX-Sparing Analog Development Programs

The compound's minimal COX-2 inhibitory activity (IC50 = 117 µM) establishes a low-background baseline for medicinal chemistry programs developing COX-sparing 2-arylpropionic acid derivatives [1]. Researchers can utilize this scaffold to explore alternative pharmacological targets—such as PPAR receptor modulation or carboxylesterase inhibition—without confounding COX-mediated anti-inflammatory signals that complicate interpretation of primary screening data.

Membrane Permeability Studies Using Ester Prodrug Forms

The para-methoxycarbonyl ester functionality confers enhanced lipophilicity (XLogP3 = 2.9) relative to free carboxylic acid analogs, making this compound suitable for parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayer studies investigating ester prodrug transport mechanisms [1]. The compound serves as a model substrate for evaluating intracellular esterase-mediated activation kinetics in target tissues.

Technical Documentation Hub

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